molecular formula C10H13BF3K B13455668 Potassium (2,6-diethylphenyl)trifluoroborate

Potassium (2,6-diethylphenyl)trifluoroborate

Cat. No.: B13455668
M. Wt: 240.12 g/mol
InChI Key: LYXTYZMUPBIIPT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium (2,6-diethylphenyl)trifluoroborate typically involves the reaction of 2,6-diethylphenylboronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. This method is known for its simplicity and high yield .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The scalability of the synthesis makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Potassium (2,6-diethylphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol). The reaction is carried out under mild conditions, making it suitable for a wide range of substrates .

Major Products

The major products of the Suzuki-Miyaura coupling reaction involving this compound are biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of potassium (2,6-diethylphenyl)trifluoroborate in the Suzuki-Miyaura coupling reaction involves several key steps:

Comparison with Similar Compounds

Potassium (2,6-diethylphenyl)trifluoroborate is unique among potassium organotrifluoroborates due to its specific substituents on the phenyl ring. Similar compounds include:

These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the nature of their substituents.

Properties

Molecular Formula

C10H13BF3K

Molecular Weight

240.12 g/mol

IUPAC Name

potassium;(2,6-diethylphenyl)-trifluoroboranuide

InChI

InChI=1S/C10H13BF3.K/c1-3-8-6-5-7-9(4-2)10(8)11(12,13)14;/h5-7H,3-4H2,1-2H3;/q-1;+1

InChI Key

LYXTYZMUPBIIPT-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC=C1CC)CC)(F)(F)F.[K+]

Origin of Product

United States

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